molecular formula C14H19N3O2S2 B283520 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B283520
M. Wt: 325.5 g/mol
InChI Key: GAKAPJTXHMCTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as PBT-1, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. In

Mechanism of Action

6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the activity of metal ions, such as copper and zinc, which are involved in the formation of toxic protein aggregates in the brain. 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to these metal ions, preventing them from interacting with the toxic proteins and promoting their aggregation. By inhibiting the activity of these metal ions, 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces the accumulation of toxic proteins in the brain and improves cognitive and motor function.
Biochemical and Physiological Effects:
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the accumulation of toxic proteins, improving cognitive and motor function, reducing inflammation, and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been shown to be effective in reducing the accumulation of toxic proteins and improving cognitive and motor function in animal models of neurodegenerative diseases. However, one limitation is that 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further explore its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, researchers may explore the use of 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other therapies for neurodegenerative diseases. Finally, researchers may investigate the potential of 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for other applications, such as in cancer treatment.

Synthesis Methods

6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methylthiophenol with propanoyl chloride to form 2-(propanoylamino)-4-methylthiophenol. This compound is then reacted with thiocarbamoyl chloride to form 2-[(propanoylcarbamothioyl)amino]-4-methylthiophenol, which is then cyclized with 1,3-dibromo-5,5-dimethylhydantoin to form 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, in the brain. 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to improve cognitive function and motor function in animal models of neurodegenerative diseases.

properties

Molecular Formula

C14H19N3O2S2

Molecular Weight

325.5 g/mol

IUPAC Name

6-methyl-2-(propanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C14H19N3O2S2/c1-3-10(18)16-14(20)17-13-11(12(15)19)8-5-4-7(2)6-9(8)21-13/h7H,3-6H2,1-2H3,(H2,15,19)(H2,16,17,18,20)

InChI Key

GAKAPJTXHMCTLV-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.